

# VMY-2-95: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

**VMY-2-95** is a highly potent and selective antagonist of the  $\alpha4\beta2$  nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in nicotine addiction and depression. With an IC50 value in the picomolar range for  $\alpha4\beta2$  nAChRs, **VMY-2-95** demonstrates significant selectivity over other nAChR subtypes. Preclinical studies have highlighted its potential therapeutic applications, demonstrating efficacy in reducing nicotine self-administration in animal models and exhibiting antidepressant-like effects. These effects are mediated, at least in part, through the upregulation of the PKA-CREB-BDNF signaling pathway. **VMY-2-95** possesses favorable drug-like properties, including oral bioavailability and blood-brain barrier penetration, making it a promising candidate for further investigation in the development of novel therapeutics for neuropsychiatric disorders.

# **Receptor Binding and Functional Activity**

**VMY-2-95** is characterized by its high affinity and selectivity as an antagonist for the  $\alpha 4\beta 2$  nicotinic acetylcholine receptor.

#### **Receptor Binding Profile**

**VMY-2-95** potently inhibits the  $\alpha 4\beta 2$  nAChR with a reported IC50 of 0.049 nM.[1] Its selectivity for the  $\alpha 4\beta 2$  subtype is substantial, ranging from 2- to 13,000-fold higher compared to other



nicotinic receptor subtypes, including  $\alpha 2\beta 2$ ,  $\alpha 2\beta 4$ ,  $\alpha 3\beta 2$ ,  $\alpha 3\beta 4$ ,  $\alpha 4\beta 4$ , and  $\alpha 7.[1]$ 

| Parameter   | Receptor Subtype                                      | Value    | Selectivity (x-fold vs. α4β2) |
|-------------|-------------------------------------------------------|----------|-------------------------------|
| IC50        | α4β2 nAChR                                            | 0.049 nM | -                             |
| Selectivity | Other nAChRs (α2β2,<br>α2β4, α3β2, α3β4,<br>α4β4, α7) | -        | 2 - 13,000                    |

### **Functional Activity**

**VMY-2-95** functions as an antagonist at the  $\alpha 4\beta 2$  nAChR, inhibiting the action of acetylcholine at these receptors.[1] This antagonism is the basis for its observed pharmacological effects in preclinical models of addiction and depression.

## In Vivo Pharmacology

**VMY-2-95** has demonstrated significant efficacy in animal models of nicotine addiction and depression.

#### **Effects on Nicotine Self-Administration**

In rat models, a subcutaneous dose of 3 mg/kg of **VMY-2-95** was effective at reducing nicotine self-administration, highlighting its potential as a therapeutic agent for smoking cessation.[1]

#### **Antidepressant-Like Effects**

In a corticosterone-induced mouse model of depression, **VMY-2-95** exhibited significant antidepressant-like effects.[2][3] Administration of **VMY-2-95** at doses of 1, 3, and 10 mg/kg resulted in:

- Improved neuromorphic function.[2]
- Promotion of hippocampal nerve proliferation.[2]
- Regulation of monoamine transmitter levels.[2]



 Reversal of depression-like behaviors in the Forced Swim Test (FST), Tail Suspension Test (TST), and Sucrose Preference Test (SPT).[2]

# In Vitro Pharmacology

Studies using the human neuroblastoma SH-SY5Y cell line have further elucidated the neuroprotective mechanisms of **VMY-2-95**.

In SH-SY5Y cells impaired by corticosterone, **VMY-2-95** (at concentrations of 0.003, 0.03, and 0.1 µmol/L) demonstrated protective effects by:

- Improving cell viability.[3]
- Reducing oxidative stress.[3]
- Inhibiting apoptosis.[3]
- Improving mitochondrial energy metabolism.[3]

## **Signaling Pathways**

The therapeutic effects of **VMY-2-95** are linked to its modulation of the PKA-CREB-BDNF signaling pathway.

#### **PKA-CREB-BDNF Pathway Upregulation**

**VMY-2-95** has been shown to upregulate the PKA-CREB-BDNF signaling pathway both in vivo in the hippocampus of corticosterone-treated mice and in vitro in corticosterone-impaired SH-SY5Y cells.[2][3] This pathway is crucial for neuronal survival, neurogenesis, and synaptic plasticity. The antidepressant-like and neuroprotective effects of **VMY-2-95** are believed to be mediated through the enhancement of this signaling cascade.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical Studies of the Potent and Selective Nicotinic α4β2 Receptor Ligand VMY-2-95 -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of VMY-2-95 on corticosterone-induced injuries in mice and cellular models PMC [pmc.ncbi.nlm.nih.gov]



- 3. Protective effects of VMY-2-95 on corticosterone-induced injuries in mice and cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VMY-2-95: A Comprehensive Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611700#vmy-2-95-pharmacological-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com